molecular formula C19H21ClN2O3S B325198 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide

Cat. No.: B325198
M. Wt: 392.9 g/mol
InChI Key: AYAVKRYWNPTKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide is a chemical compound with the molecular formula C19H21ClN2O3S It is characterized by the presence of an azepane ring, a sulfonyl group, and a chlorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-[4-(1-azepanylsulfonyl)phenyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted by other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chlorine atom.

    Oxidation and Reduction: Products with modified oxidation states of the sulfonyl group.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-azepanylsulfonyl)phenyl]-N’-phenylthiourea
  • N-[4-(1-azepanylsulfonyl)phenyl]-4-[methyl(phenylsulfonyl)amino]benzamide

Uniqueness

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features differentiate it from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

IUPAC Name

N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chlorobenzamide

InChI

InChI=1S/C19H21ClN2O3S/c20-18-8-4-3-7-17(18)19(23)21-15-9-11-16(12-10-15)26(24,25)22-13-5-1-2-6-14-22/h3-4,7-12H,1-2,5-6,13-14H2,(H,21,23)

InChI Key

AYAVKRYWNPTKKL-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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